molecular formula C19H24N4O5S B2608597 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921585-98-0

4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2608597
CAS No.: 921585-98-0
M. Wt: 420.48
InChI Key: MLEZYEQFBNZJGS-UHFFFAOYSA-N
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Description

4-(Azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity designed for advanced antibacterial research. It is based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a privileged structure in medicinal chemistry recognized for its potent activity against drug-resistant bacterial pathogens . This specific compound features a unique molecular architecture combining an azepane-sulfonyl group and a tetrahydrofuran (oxolan-2-yl) moiety, which may influence its physicochemical properties and biological target engagement. Compounds within this class have demonstrated remarkable efficacy against clinically critical Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) in the sub-microgram to microgram per milliliter range in related analogs . The 1,3,4-oxadiazole core is known to be a versatile bioisostere for carbonyl-containing molecules and can act as a key pharmacophore, enabling interactions with multiple essential bacterial targets . Research on analogous molecules suggests potential multifaceted mechanisms of action, which may include the disruption of menaquinone biosynthesis, interference with essential proteins involved in DNA replication (such as DnaX and Pol IIIC), and induction of iron starvation in bacterial cells . Furthermore, some N-(1,3,4-oxadiazol-2-yl)benzamides have been reported to exhibit bacterial membrane depolarizing activity . This product is intended for research purposes only to further explore its specific antibacterial properties, mechanism of action, and potential as a lead compound in the fight against antimicrobial resistance (AMR). This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c24-17(20-19-22-21-18(28-19)16-6-5-13-27-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h7-10,16H,1-6,11-13H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEZYEQFBNZJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Sulfonylation: The azepane ring is introduced via sulfonylation, where azepane is reacted with a sulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the 1,3,4-oxadiazole derivative with the sulfonylated azepane under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The benzamide core allows for various substitution reactions, such as halogenation or nitration, depending on the desired functional group modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural insights and confirms the molecular structure.
  • Mass Spectrometry : Used for determining the molecular weight and purity.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

Compounds with oxadiazole and sulfonamide groups have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis. Preliminary studies suggest that modifications to the oxadiazole structure can enhance antimicrobial activity, indicating that 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide may also possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds often work by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Given the presence of sulfonamide and oxadiazole in its structure, this compound could be investigated for its ability to modulate inflammatory responses.

Case Studies and Research Findings

Several studies have explored related compounds that provide insights into the potential applications of 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide:

Study Focus Findings
Synthesis of 1,3,4-Oxadiazole Derivatives Antidiabetic and anticancer activitiesDemonstrated significant cytotoxicity against cancer cell lines; compounds showed promise for further development.
Review on Oxadiazole Derivatives Biological activitiesHighlighted broad-spectrum antibacterial activity; suggested further exploration for therapeutic applications.
Antimicrobial Activity Evaluation Structural activity relationshipIdentified key modifications enhancing efficacy against bacterial strains; relevant for designing new derivatives.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent on Oxadiazole (Position 5) Azepane Sulfonyl Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound: 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Oxolan-2-yl Yes Not reported Hypothesized improved solubility
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl No (cyclohexyl-ethyl) Not reported Antifungal (C. albicans), Trr1 inhibition
4-(azepane-1-sulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-66-5) 3,5-Dimethoxyphenyl Yes 486.5 LogP: 2.9; High topological polar surface area (132 Ų)
N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (OZE-I) 5,6,7,8-Tetrahydro-naphthalenyl No 283.32 Antimicrobial (S. aureus biofilm inhibition)
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide (OZE-III) 4-Chlorophenyl No 279.72 Moderate antibacterial activity

Key Observations:

  • Substituent Polarity : The oxolan-2-yl group in the target compound is less lipophilic than furan-2-yl (LMM11) or 3,5-dimethoxyphenyl (CAS 533870-66-5), likely enhancing aqueous solubility .
  • Azepane Sulfonyl Group : Present in the target compound and CAS 533870-66-5, this group is associated with Trr1 inhibition and antifungal activity . Its absence in OZE-I and OZE-III shifts activity toward antibacterial applications .
Antifungal Activity
  • LMM11 (furan-2-yl substituent) demonstrated efficacy against Candida albicans with a stock solution concentration of 100 µg/mL, suggesting moderate potency .
  • CAS 533870-66-5 (3,5-dimethoxyphenyl substituent) shares structural similarity with the target compound but lacks reported biological data.
Antimicrobial and Cytotoxic Activity
  • OZE-I and OZE-III showed activity against Staphylococcus aureus biofilms, with molecular weights <300 g/mol favoring cellular uptake .
  • N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide () exhibited HDAC inhibition and cytotoxicity in breast cancer cells, highlighting the scaffold’s adaptability to diverse targets .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s oxolan-2-yl group may reduce logP compared to CAS 533870-66-5 (logP 2.9), balancing lipophilicity and solubility.
  • Synthetic Yields : Analogues like N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide () show variable yields (15–50%), suggesting synthetic challenges for oxadiazole derivatives .

Drug-Likeness and Lipinski’s Criteria

  • Compounds like 4-(azepane-1-sulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide comply with Lipinski’s rules (molecular weight <500, logP <5), whereas bulkier derivatives (e.g., ’s compound 4) exceed logP limits .

Biological Activity

The compound 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic organic molecule belonging to the class of benzamides. It features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and an oxadiazole moiety. This structure suggests potential biological activities that are being explored in various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Moiety : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and appropriate carboxylic acid derivatives.
  • Introduction of the Azepane Ring : This is achieved via nucleophilic substitution reactions.
  • Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
  • Amidation : The final step involves forming the amide bond between the oxadiazole derivative and the sulfonylated azepane.

These synthetic routes ensure the compound's purity and yield, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, it was found that certain compounds demonstrated potent antibacterial and antifungal activities. For example:

CompoundAntibacterial Activity (IC50 µM)Antifungal Activity (Inhibition Rate %)
10a2.14 ± 0.00384.4
10b0.63 ± 0.00180.8
10c1.13 ± 0.00381.4
Control (Thiourea)21.25 ± 0.15-

These findings suggest that the compound could be developed further as a lead for new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds related to this structure have shown promising anti-inflammatory effects in various assays. For instance, some derivatives exhibited significant inhibition of pro-inflammatory cytokines in cell-based assays, indicating their potential as therapeutic agents for inflammatory diseases .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish embryo toxicity tests, certain oxadiazole derivatives showed low toxicity levels with an LC50 above acceptable thresholds for further development . This aspect is particularly important for compounds intended for therapeutic use.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of studies highlighted the efficacy of oxadiazole derivatives against common pathogens such as Escherichia coli and Candida albicans. Compounds with structural similarities to our target compound demonstrated IC50 values well below those of traditional antibiotics, suggesting a potential for treating resistant strains .
  • Inflammation Model Studies : In vivo models using lipopolysaccharide (LPS)-induced inflammation demonstrated that certain derivatives significantly reduced inflammatory markers compared to control groups, thus supporting their potential use in clinical settings for inflammatory disorders .

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